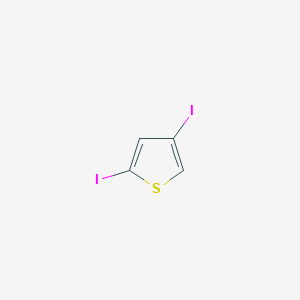

2,4-Diiodothiophene

Description

Heterocyclic organic chemistry, the study of cyclic compounds containing atoms of at least two different elements, is a cornerstone of modern chemical research. Thiophene (B33073), a five-membered ring containing sulfur, is a prominent example within this field. Its aromatic nature and the presence of sulfur contribute to a rich reactivity profile, making thiophene derivatives valuable in diverse applications, from pharmaceuticals to materials science. numberanalytics.com

Diiodothiophenes, with iodine atoms strategically placed on the thiophene ring, are key intermediates in the synthesis of more complex thiophene-based structures. The position of the iodine atoms dictates the specific reactivity and the types of transformations that can be performed. While 2,5-diiodothiophene (B186504) is a commonly studied isomer, the research landscape also encompasses other regioisomers, including 2,4-diiodothiophene and 3,4-diiodothiophene, each presenting distinct synthetic opportunities and challenges. uni.lu

The academic significance of regioisomeric diiodothiophenes lies in their utility as starting materials for various coupling reactions, enabling the construction of π-conjugated systems and functionalized thiophene architectures. The iodine substituents are particularly amenable to cross-coupling reactions, which are powerful tools for forming carbon-carbon bonds. ontosight.ai

The synthesis of 2,4-diiodothiophene, like other specific diiodothiophene isomers, can present advanced synthetic challenges. While general methods like direct iodination of thiophene exist, achieving high regioselectivity to obtain the desired 2,4-isomer often requires specific reaction conditions or indirect synthetic routes. ontosight.ai Opportunities in this area involve developing efficient and selective synthetic methodologies that can provide access to this specific isomer in good yields.

Halogenated thiophenes, including 2,4-diiodothiophene, play a crucial role in enabling advanced chemical transformations. The carbon-halogen bond is reactive under various conditions, allowing for subsequent functionalization through reactions such as metalation, nucleophilic substitution (though less common on the aromatic ring directly), and especially transition-metal-catalyzed cross-coupling reactions like Suzuki, Stille, and Sonogashira couplings. numberanalytics.comnih.gov These transformations are fundamental in building complex molecular structures and conjugated polymers.

Table 1: Properties of Selected Diiodothiophene Regioisomers

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | PubChem CID |

| 2,5-Diiodothiophene | C₄H₂I₂S | 335.93 | 69368 |

| 3,4-Diiodothiophene | C₄H₂I₂S | 335.79666 | 140510 |

| 2,4-Diiodothiophene | C₄H₂I₂S | 335.93 | - |

Content Inclusions:

Detailed research findings on 2,5-diiodothiophene highlight its use in preparing oligothiophene films and conjugated polymer patterns through photochemical conversion. fishersci.casigmaaldrich.com The dissociation dynamics of 2,5-diiodothiophene dication initiated by soft X-ray ionization have also been studied, revealing insights into fragmentation pathways and timescales. rsc.orgresearchgate.netdiva-portal.org Furthermore, 2,5-diiodothiophene has been explored as a versatile halogen bonding synthon in crystal engineering, demonstrating various halogen bonding motifs. researchgate.netclemson.eduacs.orgacs.org In the context of polymerization, 2,5-diiodothiophene has been used as a monomer in the synthesis of poly(thiophene-2,5-diylvinylene)s via palladium-catalyzed coupling reactions. kpi.ua It has also been utilized in Sonogashira cross-coupling reactions to synthesize substituted bis(phenylethynyl)thiophenes. researchgate.netmdpi.comresearchgate.net

While the search results provided significant details on 2,5-diiodothiophene and general diiodothiophene chemistry, specific detailed research findings solely focused on the synthesis and reactions of 2,4-diiodothiophene were less prevalent. However, the principles discussed regarding the reactivity of halogenated thiophenes and the synthetic challenges associated with regioselectivity are directly applicable to 2,4-diiodothiophene. The synthesis of 2,5-dibromo-3,4-diiodothiophene (B11940600) has been reported, suggesting that synthetic routes to diiodothiophenes with specific halogenation patterns are actively being developed. tuwien.at

Structure

3D Structure

Properties

CAS No. |

19259-06-4 |

|---|---|

Molecular Formula |

C4H2I2S |

Molecular Weight |

335.93 g/mol |

IUPAC Name |

2,4-diiodothiophene |

InChI |

InChI=1S/C4H2I2S/c5-3-1-4(6)7-2-3/h1-2H |

InChI Key |

RNRADPCMVUMBBC-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(SC=C1I)I |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2,4 Diiodothiophene and Its Functionalized Derivatives

Regioselective Synthesis Strategies for Diiodothiophenes

The regioselective synthesis of diiodothiophenes requires careful control of the reaction conditions and the choice of starting materials and reagents to ensure the desired substitution pattern.

Directed Ortho-Metalation and Subsequent Iodination Protocols

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. This technique relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium base, facilitating deprotonation at the adjacent ortho-position. The resulting organolithium species can then be trapped with an electrophile, in this case, an iodine source.

For the synthesis of 2,4-diiodothiophene, a plausible approach involves the use of a directing group at the 3-position of the thiophene (B33073) ring. A common and effective DMG is the carboxamide group. The synthesis could commence with 3-thiophenecarboxamide. Treatment of this substrate with a strong lithium amide base, such as lithium diisopropylamide (LDA), at low temperatures would lead to regioselective deprotonation at the 2-position due to the directing effect of the amide. Quenching the resulting 2-lithiated species with an iodinating agent like molecular iodine (I₂) would yield 2-iodo-3-thiophenecarboxamide. Subsequent metalation of this intermediate would be directed to the 4-position by the carboxamide group. A second iodination step would then furnish 2,4-diiodo-3-thiophenecarboxamide. Finally, the removal or transformation of the directing group would provide the desired 2,4-diiodothiophene.

An alternative DoM strategy could start from 3-iodothiophene (B1329286). While iodine itself is not a strong directing group, the acidity of the protons on the thiophene ring can be exploited. The C2 and C5 positions of thiophene are generally more acidic than the C3 and C4 positions. Therefore, treatment of 3-iodothiophene with a strong base like n-butyllithium could lead to deprotonation at the 2-position. Subsequent iodination would yield 2,3-diiodothiophene. To achieve the 2,4-diiodo substitution, a directing group at a position that activates the C4 position for metalation would be necessary.

| Starting Material | Directing Group | Base | Iodinating Agent | Intermediate/Product |

| 3-Thiophenecarboxamide | -CONH₂ | LDA | I₂ | 2,4-Diiodo-3-thiophenecarboxamide |

| 3-Iodothiophene | None | n-BuLi | I₂ | Primarily 2,3-diiodothiophene |

Multi-step Functionalization of Monohalogenated Thiophene Precursors

The synthesis of 2,4-diiodothiophene can also be achieved through a multi-step functionalization of readily available monohalogenated thiophenes. A common starting material for such a sequence is 2-iodothiophene or 2-bromothiophene.

One potential route begins with the introduction of a functional group at the 3-position that can later be converted to an iodine atom. For instance, 2-iodothiophene can be subjected to Friedel-Crafts acylation to introduce an acetyl group, primarily at the 5-position. To achieve substitution at the 4-position, one might need to employ a blocking group strategy at the 5-position or start with a 3-substituted thiophene.

A more direct approach involves the selective metalation of a monohalogenated thiophene. Starting with 3-bromothiophene, lithiation with a strong base at low temperature would preferentially occur at the 2-position. Quenching with an iodine source would yield 2-iodo-3-bromothiophene. The next step would involve a halogen-metal exchange, selectively replacing the bromine atom with a metal. Treatment with an organolithium reagent like n-butyllithium at low temperatures can achieve this, forming a 3-lithiated species. Subsequent reaction with iodine would then yield 2,4-diiodothiophene. It is crucial to control the temperature and stoichiometry to avoid unwanted side reactions.

| Precursor | Reagent 1 | Intermediate | Reagent 2 | Product |

| 3-Bromothiophene | n-BuLi, then I₂ | 2-Iodo-3-bromothiophene | n-BuLi, then I₂ | 2,4-Diiodothiophene |

| 2-Iodothiophene | Ac₂O, AlCl₃ | 5-Acetyl-2-iodothiophene | - | (Illustrative, not direct to 2,4) |

Cyclization Reactions for Direct Thiophene Ring Formation with Controlled Iodination

The construction of the thiophene ring itself with the desired iodine substitution pattern is another advanced strategy. These methods often involve the cyclization of functionalized acyclic precursors.

One such approach is the Gewald aminothiophene synthesis, which typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base to form a 2-aminothiophene. While the standard Gewald reaction does not directly yield iodinated products, modifications to the starting materials could potentially introduce iodine atoms. For example, using an α-iodinated carbonyl compound or an iodinated active methylene compound could lead to the formation of an iodinated thiophene ring, though controlling the regiochemistry to achieve a 2,4-diiodo pattern would be challenging.

A more targeted cyclization approach involves the reaction of precursors that already contain the necessary carbon and sulfur atoms, along with iodine or groups that can be converted to iodine. For instance, the cyclization of a suitably substituted 1,3-diyne with a sulfur source can lead to thiophene formation. If the diyne precursor is appropriately iodinated, this could result in an iodinated thiophene product. However, achieving the specific 2,4-diiodothiophene isomer requires careful design of the starting diyne.

Metal-Mediated and Catalyzed Synthetic Routes

Metal-mediated and catalyzed reactions are indispensable tools in modern organic synthesis, offering high efficiency and selectivity for the formation of carbon-carbon and carbon-heteroatom bonds.

Organomagnesium and Organozinc Reagent Applications in Diiodothiophene Synthesis

Organomagnesium (Grignard) and organozinc reagents are valuable intermediates for the synthesis of functionalized thiophenes. These reagents can be prepared from halogenated thiophenes and subsequently reacted with electrophiles.

A potential route to 2,4-diiodothiophene could involve the preparation of a dithienylmagnesium or dithienylzinc species. For example, starting from 2,4-dibromothiophene, a double Grignard reagent could be formed by reaction with magnesium metal. However, the selective formation and subsequent reaction of such di-Grignard reagents can be challenging. A more controlled approach would be a stepwise process. Starting with 3-bromothiophene, formation of the Grignard reagent at the 3-position followed by reaction with an iodine source would yield 3-iodothiophene. Subsequent metalation at the 2-position with a strong base and quenching with iodine would provide 2,3-diiodothiophene.

The use of organozinc reagents, often prepared from the corresponding organolithium or Grignard reagents by transmetalation with a zinc salt (e.g., ZnCl₂), can offer improved functional group tolerance. A 3-thienylzinc reagent, prepared from 3-bromothiophene, could be subjected to iodination. The subsequent introduction of the second iodine atom would follow a similar strategy of regioselective metalation and iodination. The preparation of 3-thienylzinc iodide from 3-iodothiophene and zinc has been reported sigmaaldrich.com.

| Organometallic Reagent | Precursor | Electrophile | Product |

| 3-Thienylmagnesium bromide | 3-Bromothiophene | I₂ | 3-Iodothiophene |

| 3-Thienylzinc iodide | 3-Iodothiophene | - | 3-Thienylzinc iodide |

Palladium and Copper-Catalyzed Preparations of Iodinated Thiophenes

Palladium and copper catalysts are widely used for cross-coupling reactions and direct C-H functionalization, which can be applied to the synthesis of iodinated thiophenes.

Palladium-catalyzed direct C-H iodination offers a powerful method for introducing iodine atoms onto a thiophene ring without the need for pre-functionalization like metalation. The regioselectivity of these reactions is often controlled by the electronic properties of the substrate and the directing ability of any existing substituents. For instance, the direct iodination of 2-substituted thiophenes often occurs at the 5-position. To achieve a 2,4-diiodo substitution pattern, one might start with a 2-substituted thiophene that directs iodination to the 4-position, or a 3-substituted thiophene that directs to both the 2- and 4-positions, followed by separation of isomers. However, achieving high regioselectivity for the 2,4-isomer via direct C-H iodination can be challenging.

Copper-catalyzed reactions are also valuable for the synthesis of iodoarenes. For example, copper-catalyzed Finkelstein-type reactions can convert bromo- or chlorothiophenes to their iodo-counterparts. A synthesis of 3-iodothiophene from 3-bromothiophene using a copper(I) iodide catalyst has been reported researchgate.net. This monohalogenated thiophene could then serve as a precursor for the introduction of the second iodine atom.

Furthermore, copper(I)-thiophene-2-carboxylate (CuTC) has been used as a catalyst for the coupling of aryl iodides and thiols nih.gov. While not a direct route to 2,4-diiodothiophene, this highlights the utility of copper in thiophene chemistry.

| Catalyst | Reaction Type | Substrate | Reagent | Product |

| Palladium Acetate | Direct C-H Arylation | Thiophenes with SO₂R groups | Aryl bromides | 5-Aryl-3-sulfonylthiophenes researchgate.net |

| Copper(I) Iodide | Halogen Exchange | 3-Bromothiophene | KI | 3-Iodothiophene researchgate.net |

Strategic Use of Ullmann-Type Coupling for Thiophene Dimerization/Polymerization Precursors

The Ullmann reaction, first reported by Fritz Ullmann in 1901, is a classic organometallic reaction that involves the copper-promoted coupling of two aryl halides to form a biaryl C-C bond. wikipedia.orgthermofisher.com This methodology is particularly valuable for the synthesis of symmetrical biaryl compounds and has been adapted for the dimerization and polymerization of halogenated heterocycles like diiodothiophenes. wikipedia.orgnih.gov The reaction typically requires high temperatures (often over 100°C) and stoichiometric amounts of copper, often in the form of a copper-bronze alloy or activated copper powder. wikipedia.orgthermofisher.comorganic-chemistry.org

In the context of thiophene chemistry, the Ullmann-type coupling of diiodothiophenes serves as a robust strategy for creating dimers, oligomers, and polymers. These resulting oligothiophenes and polythiophenes are a critical class of materials investigated for their electronic and optoelectronic properties. nih.gov For instance, 2,5-diiodothiophene (B186504) has been utilized in the preparation of oligothiophene films through coupling reactions. sigmaaldrich.com The C-I bonds in molecules like 2,4-diiodothiophene are reactive sites for the Ullmann condensation. The coupling reaction proceeds through the formation of an organocopper intermediate, followed by coupling to form a new carbon-carbon bond, effectively linking two thiophene units. organic-chemistry.org

The strategic importance of this method lies in its ability to generate well-defined precursors for larger conjugated systems. By controlling the stoichiometry and reaction conditions, it is possible to favor the formation of dimers or short oligomers, which can then be used in subsequent polymerization steps. Modern variations of the Ullmann reaction have been developed to proceed under milder conditions, sometimes employing palladium or nickel catalysts, although the classic copper-mediated approach remains relevant, especially in industrial applications. wikipedia.orgerowid.org The use of 2,4-diiodothiophene in such reactions would lead to asymmetrically linked polythiophenes, influencing the material's final properties.

| Parameter | Typical Conditions for Ullmann-Type Coupling | Notes |

| Catalyst/Promoter | Copper powder, Copper-Bronze alloy, Activated Copper | Stoichiometric amounts are often required in the classic reaction. wikipedia.orgthermofisher.com |

| Reactants | Aryl Iodides (e.g., 2,4-Diiodothiophene) | Electron-deficient aryl halides can be more reactive. wikipedia.org |

| Solvent | High-boiling point solvents like DMF, Nitrobenzene | The choice of solvent depends on the required reaction temperature. thermofisher.com |

| Temperature | Typically >100°C, often up to 200°C | Harsher conditions are a known limitation of the classic Ullmann reaction. wikipedia.orgorganic-chemistry.org |

| Products | Symmetrical Biaryls, Dimers, Oligomers | Serves as a method to create precursors for polymers. nih.gov |

Halogen Dance Reaction (HDR) in the Regiocontrol of Iodothiophenes

The Halogen Dance Reaction (HDR) is a fascinating and synthetically useful isomerization process in which a halogen atom migrates from one position to another on an aromatic or heteroaromatic ring. researchgate.net This rearrangement is typically induced by a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA). researchgate.netacs.org The reaction provides a pathway to halogenated isomers that may be difficult or impossible to access through direct halogenation methods, which are often governed by the inherent electronic properties of the ring system. jst.go.jp HDR has been observed in a variety of heteroaromatic systems, including thiophene, pyridine, and thiazole. researchgate.netwhiterose.ac.uk

In thiophene systems, the Halogen Dance Reaction is initiated by the deprotonation of a ring carbon by a strong base. The position of deprotonation is crucial and is influenced by the acidity of the ring protons and the presence of any directing groups. For a dihalothiophene, the base abstracts a proton to generate a highly reactive thienyllithium intermediate (a carbanion). whiterose.ac.uk

This carbanion is not necessarily stable at the initial site of deprotonation. The system seeks a thermodynamic minimum, which often involves the migration of a halogen atom to the carbanionic site and the simultaneous shift of the negative charge to the carbon atom originally bearing the halogen. This intramolecular rearrangement proceeds until the most stable thienyllithium species is formed. The stability of the carbanion is a key driving force; for instance, a negative charge at a position α to the sulfur atom is generally more stable than one at a β-position. Quenching this thermodynamically favored intermediate with an electrophile (like water or an alkyl halide) yields the isomerized product. whiterose.ac.uk The entire process of deprotonation, halogen migration, and reprotonation results in the net movement of the halogen atom across the thiophene ring. researchgate.netrsc.org

Achieving regiocontrol in the Halogen Dance Reaction to selectively synthesize a specific isomer like 2,4-diiodothiophene is a significant synthetic challenge that relies on manipulating the stability of the intermediate carbanions. The final distribution of isomers is a product of thermodynamic control, meaning the most stable lithiated intermediate will be the dominant species at equilibrium before quenching.

The primary method for controlling the isomerization pathway is the use of directing groups on the thiophene ring. acs.org A directing group can force the initial deprotonation (lithiation) to occur at an adjacent position, overriding the inherent acidity of the other ring protons. For example, functional groups like amides or oxazolines can direct lithiation to their neighboring β-position. acs.org If one were to start with a diiodothiophene substrate containing such a directing group, the initial lithiation site would be fixed. This directed lithiation then dictates the subsequent migration of the iodine atoms, as the system rearranges to place the negative charge in the most favorable position relative to both the sulfur atom and the directing group.

By carefully selecting the starting diiodothiophene isomer, the directing group, the base, and the reaction temperature, it is possible to guide the halogen migration to favor the formation of the desired 2,4-diiodothiophene isomer upon quenching. For example, starting with 2,5-diiodothiophene and a directing group at the 3-position could potentially favor a lithiation at the 4-position, setting the stage for an iodine migration that could lead to the 2,4-isomer. The study of bromothiophenes has shown that directing groups are highly effective in controlling the regioselectivity of the Halogen Dance, a principle that is directly applicable to iodothiophene systems. acs.org

| Factor | Influence on Regiocontrol of HDR | Example/Rationale |

| Directing Group | Controls the site of initial deprotonation (lithiation). acs.org | An oxazoline or amide group can direct lithiation to an adjacent β-position. acs.org |

| Base | The choice and amount of base can affect the equilibrium of intermediates. | Strong, non-nucleophilic bases like LDA or LiHMDS are commonly used. researchgate.netjst.go.jp |

| Temperature | Influences the thermodynamic equilibrium of the lithiated intermediates. | Lower temperatures can sometimes trap kinetically favored products. |

| Starting Isomer | The initial positions of the halogens determine the possible migration pathways. | Starting with 2,5- or 3,4-diiodothiophene will lead to different potential products. |

| Quenching Agent | Traps the final lithiated intermediate. | The addition of an electrophile terminates the reaction, yielding the final isomer. whiterose.ac.uk |

Mechanistic Elucidation of 2,4 Diiodothiophene Reactivity and Transformations

Investigation of Halogen-Metal Exchange Reaction Mechanisms

Halogen-metal exchange is a fundamental organometallic reaction that converts an organic halide into a highly reactive organometallic species. In the case of 2,4-diiodothiophene, this process is pivotal for generating nucleophilic thiophene (B33073) intermediates for subsequent functionalization. The mechanism, kinetics, and regioselectivity of this exchange are highly dependent on the metalating agent and reaction conditions.

Magnesium-iodine exchange, which forms Grignard reagents, is also a crucial transformation. The use of highly reactive alkylmagnesium reagents, often in combination with lithium chloride (to form so-called "Turbo-Grignard" reagents), facilitates the exchange at low temperatures. This method allows for the formation of functionalized Grignard reagents that might be unstable or difficult to prepare under traditional conditions. The reaction is driven by the formation of a more stable organometallic species, where the magnesium is bonded to the more electronegative sp²-hybridized carbon of the thiophene ring. While detailed thermodynamic parameters for 2,4-diiodothiophene are not extensively documented, the reaction is thermodynamically favorable.

| Reaction Characteristic | Lithium-Iodine Exchange | Magnesium-Iodine Exchange |

| Control | Kinetically controlled | Thermodynamically driven |

| Reaction Rate | Very rapid, even at ≤ -78 °C | Generally slower than Li-I exchange |

| Key Intermediate | Hypervalent "ate" complex (e.g., [Ar₂I]⁻Li⁺) | Not typically characterized as a stable intermediate |

| Reagents | Alkyllithiums (e.g., n-BuLi, t-BuLi) | Alkylmagnesium halides (e.g., i-PrMgCl·LiCl) |

| Driving Force | Formation of a more stable carbanion (sp² vs. sp³) | Formation of a more stable organometallic bond |

This table provides a comparative overview of the general mechanistic features of lithium-iodine and magnesium-iodine exchange reactions.

In a molecule with multiple halogen atoms like 2,4-diiodothiophene, the regioselectivity of the halogen-metal exchange is a critical consideration. The position of metalation is determined by the relative stability of the resulting organometallic intermediate. For thiophene and its derivatives, the alpha-position (C2) is more acidic and better able to stabilize a negative charge than the beta-position (C4). This is due to the electron-withdrawing inductive effect of the sulfur atom and its ability to stabilize an adjacent carbanion through d-orbital participation.

Consequently, halogen-metal exchange on 2,4-diiodothiophene is expected to occur preferentially at the C2 position. The reaction with one equivalent of an alkyllithium or alkylmagnesium reagent at low temperature should selectively cleave the C2-I bond to form 4-iodo-2-thienyllithium or its magnesium equivalent as the major intermediate. This regioselectivity allows for the stepwise functionalization of the thiophene ring.

| Factor | Influence on Regioselectivity | Predicted Outcome for 2,4-Diiodothiophene |

| Electronic Effects | The most stable carbanion/organometallic is formed preferentially. | Exchange at C2 is favored due to the stabilizing effect of the adjacent sulfur atom. |

| Steric Hindrance | Exchange may be disfavored at sterically congested sites. | The C2 and C4 positions are relatively unhindered, so electronic effects dominate. |

| Chelation | Directing groups can chelate the metal, directing metalation to a nearby position. | No internal chelating groups are present in the parent molecule. |

| Temperature | Low temperatures favor kinetic control, enhancing selectivity. | Performing the exchange at ≤ -78 °C maximizes selectivity for the C2 position. |

This interactive table outlines the key factors governing the regioselectivity of halogen-metal exchange on 2,4-diiodothiophene.

Transition Metal-Catalyzed Cross-Coupling Reaction Pathways

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. For 2,4-diiodothiophene, these reactions provide a pathway to introduce a wide variety of substituents at either the C2 or C4 position, with regioselectivity governed by the reaction conditions and the inherent reactivity differences of the two C-I bonds.

The Stille coupling reaction involves the palladium-catalyzed coupling of an organic halide with an organostannane reagent. wikipedia.orguwindsor.ca The catalytic cycle is well-established and proceeds through three primary steps:

Oxidative Addition: The active Pd(0) catalyst oxidatively inserts into the carbon-iodine bond of 2,4-diiodothiophene to form a Pd(II) intermediate. Due to the higher electron density and greater reactivity of the C2 position in thiophenes, oxidative addition is expected to occur preferentially at the C2-I bond.

Transmetalation: The organostannane reagent exchanges its organic group with the iodide on the palladium center, forming a new diorganopalladium(II) complex and a tin halide byproduct.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

This regioselectivity allows for the synthesis of 2-substituted-4-iodothiophenes. A second, different Stille coupling can then be performed at the remaining C4-I bond, often under more forcing conditions, to generate 2,4-disubstituted thiophenes.

The Negishi coupling utilizes a palladium or nickel catalyst to couple an organic halide with an organozinc reagent. wikipedia.org The mechanism is very similar to the Stille coupling, involving an oxidative addition, transmetalation, and reductive elimination sequence. wikipedia.org The organozinc reagents are typically more reactive than their organostannane counterparts, often allowing for milder reaction conditions.

As with the Stille coupling, the Negishi reaction on 2,4-diiodothiophene is expected to be regioselective. The initial oxidative addition of the palladium catalyst will preferentially occur at the more reactive C2-I bond, enabling the selective synthesis of 2-substituted-4-iodothiophenes. This intermediate can then be subjected to a second cross-coupling reaction to install a different group at the C4 position. The higher reactivity of C-I bonds compared to C-Br or C-Cl bonds ensures that these couplings proceed efficiently with diiodinated substrates. wikipedia.org

| Reaction Step | Description | Regioselectivity on 2,4-Diiodothiophene |

| Oxidative Addition | Pd(0) catalyst inserts into a carbon-halogen bond. | Preferentially occurs at the more electron-rich and labile C2-I bond. |

| Transmetalation | Transfer of an organic group from the organometallic reagent (Sn or Zn) to the Pd(II) center. | Non-selective step regarding the thiophene positions. |

| Reductive Elimination | The two organic groups on Pd(II) couple, regenerating the Pd(0) catalyst. | Forms the C-C bond at the position of initial oxidative addition (C2). |

This table summarizes the mechanistic steps of Stille and Negishi cross-coupling and the basis for their regioselectivity with 2,4-diiodothiophene.

Detailed Mechanistic Pattern of the Halogen Dance Reaction in Iodothiophenes

The halogen dance is a base-catalyzed isomerization reaction where a halogen atom migrates from one position to another on an aromatic or heteroaromatic ring. uwindsor.ca This reaction is thermodynamically driven, proceeding toward the most stable carbanionic intermediate. uwindsor.ca In iodothiophenes, the mechanism is particularly complex and has been investigated through computational studies.

The reaction is initiated by deprotonation of the thiophene ring by a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA). This deprotonation typically occurs at the most acidic position available. The resulting thienyllithium intermediate can then induce the migration of an iodine atom.

Recent mechanistic proposals, supported by DFT computations, suggest the involvement of a novel iodo-bridged transition state . This model posits a complex cascade-like pattern involving multiple pathways:

Isomerization: An iodine atom from a neutral iodothiophene molecule is transferred to the lithiated thiophene, resulting in a rearranged lithiated species and a new iodothiophene.

Disproportionation: The reaction can also lead to the formation of diiodothiophenes and non-iodinated thiophenes.

These pathways are thought to be interconnected, creating a dynamic domino mechanism that can lead to a mixture of products unless carefully controlled. The driving force is the formation of the most thermodynamically stable lithiated intermediate, which is often at a different position from where the initial deprotonation or halogen-metal exchange occurred. This reaction provides a synthetic route to substituted thiophenes that may be difficult to access through other methods.

Proposed Iodo-Bridged Transition States and Their Energetics

In base-catalyzed "halogen dance" reactions, where a halogen atom migrates from one position to another on an aromatic ring, the mechanism is of critical interest. For iodothiophenes, a key mechanistic feature that has been proposed and investigated through computational chemistry is the formation of an iodo-bridged transition state. researchgate.net

Binding energies for similar halogen-bonded complexes have been calculated using high-accuracy methods like CCSD(T), with values ranging from -0.89 to -4.38 kcal/mol, indicating the stability of such interactions. researchgate.net DFT methods, which are computationally less expensive, have been benchmarked against these results to find functionals that provide comparable accuracy for studying these systems. researchgate.net

Isomerization vs. Disproportionation in Halogen Dance Processes

The halogen dance in iodothiophenes can proceed through two primary competing pathways: isomerization and disproportionation. researchgate.net

Isomerization: This process involves the migration of an iodine atom to a different position on the same thiophene ring, leading to a constitutional isomer.

Disproportionation: This pathway involves the transfer of an iodine atom from one thiophene molecule to another, resulting in one molecule with more iodine atoms and another with fewer.

Based on the proposed iodo-bridged transition state, multiple possible pathways for both isomerization and disproportionation have been mapped out. researchgate.net For iodothiophenes, computational studies have delineated eight potential isomerization paths and eight disproportionation paths. researchgate.net The viability of each pathway is assessed by analyzing the energy of the respective transition states and considering the necessary protonation and deprotonation steps. researchgate.net This comprehensive analysis allows for the construction of a detailed, cascade-like mechanistic pattern that explains the product distribution observed in base-catalyzed halogen dance reactions of iodothiophenes. researchgate.net The competition between these pathways is a key factor in the synthetic utility of the halogen dance, as controlling the reaction conditions can favor one pathway over the other, leading to the desired substituted heterocyclic products. researchgate.net

Nucleophilic and Electrophilic Functionalization Reaction Mechanisms

The carbon-iodine bonds in 2,4-diiodothiophene provide versatile handles for introducing a variety of functional groups through both nucleophilic and electrophilic substitution mechanisms. The electron-rich nature of the thiophene ring also directs its reactivity in electrophilic aromatic substitution reactions.

Carbon-Carbon Bond Formation (e.g., Formylation)

A common method for introducing a formyl (-CHO) group onto an electron-rich aromatic ring like thiophene is the Vilsmeier-Haack reaction. organic-chemistry.orgijpcbs.comchemistrysteps.com This reaction utilizes a formylating agent, known as the Vilsmeier reagent, which is typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). chemistrysteps.comwikipedia.org

The mechanism proceeds in two main stages:

Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form a highly electrophilic chloroiminium ion, also called the Vilsmeier reagent. chemistrysteps.comwikipedia.org

Electrophilic Aromatic Substitution: The electron-rich thiophene ring of 2,4-diiodothiophene acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent. ijpcbs.com This attack forms a sigma complex intermediate. The aromaticity is then restored by the loss of a proton.

Hydrolysis: The resulting iminium ion intermediate is subsequently hydrolyzed during aqueous workup to yield the final aryl aldehyde product. chemistrysteps.comwikipedia.org

The Vilsmeier reagent is a weaker electrophile than those used in reactions like Friedel-Crafts acylation, so this reaction is most effective on activated aromatic systems, including heterocycles like thiophene. chemistrysteps.comorganicreactions.org

| Step | Description | Key Intermediates |

|---|---|---|

| 1 | Generation of the Vilsmeier Reagent | Chloroiminium ion |

| 2 | Electrophilic attack by the thiophene ring | Sigma complex (arenium ion) |

| 3 | Hydrolysis of the iminium salt | Aryl aldehyde |

Heteroatom Functionalization (e.g., Hydroxylation, Amination)

The direct introduction of hydroxyl groups onto a thiophene ring can be accomplished via oxidation. A common method for the dihydroxylation of unsaturated systems is through the use of oxidizing agents like osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄). libretexts.orglibretexts.org This process typically results in the syn-dihydroxylation of a double bond.

The mechanism involving osmium tetroxide proceeds as follows:

Cycloaddition: OsO₄ undergoes a concerted [3+2] cycloaddition reaction with a double bond of the thiophene ring. organic-chemistry.orgmasterorganicchemistry.com This forms a cyclic osmate ester intermediate. The addition occurs on the same face of the ring system, leading to syn stereochemistry. masterorganicchemistry.comkhanacademy.org

Hydrolysis/Reduction: The osmate ester is then cleaved through hydrolysis or reduction (e.g., using H₂S or NaHSO₃) to yield the vicinal diol (a glycol) and a reduced osmium species. libretexts.orglibretexts.org

To make the process catalytic due to the toxicity and expense of OsO₄, a co-oxidant like N-methylmorpholine N-oxide (NMO) is used to regenerate the active Os(VIII) species from the reduced Os(VI) form. organic-chemistry.orgkhanacademy.org This is known as the Upjohn dihydroxylation. organic-chemistry.org

Introducing an amino group onto the thiophene ring can be achieved through various methods, one of the most prominent being reductive amination of a corresponding carbonyl compound. If 2,4-diiodothiophene is first formylated (as described in 3.4.1), the resulting aldehyde can be converted into an amine.

The mechanism of reductive amination involves two main steps: libretexts.org

Imine Formation: The aldehyde reacts with ammonia, a primary amine, or a secondary amine in a nucleophilic addition to the carbonyl group. masterorganicchemistry.comyoutube.com This is followed by dehydration to form an imine (or an enamine if a secondary amine is used). libretexts.orgyoutube.com

Reduction: The C=N double bond of the imine is then reduced to a C-N single bond using a suitable reducing agent. masterorganicchemistry.com Common reducing agents for this step include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation (H₂/catalyst). libretexts.orgyoutube.com Sodium cyanoborohydride is particularly useful as it is mild enough to selectively reduce the imine in the presence of the starting aldehyde. masterorganicchemistry.com

This two-step, one-pot procedure provides a controlled method for C-N bond formation, avoiding the over-alkylation issues that can occur with direct alkylation of amines. masterorganicchemistry.com

| Step | Description | Key Intermediates | Typical Reagents |

|---|---|---|---|

| 1 | Formation of Imine/Enamine | Imine or Enamine | NH₃, RNH₂, or R₂NH |

| 2 | Reduction of the Intermediate | Amine | NaBH₃CN, NaBH₄, H₂/catalyst |

Theoretical and Computational Chemistry of 2,4 Diiodothiophene Systems

Computational Modeling of Reaction Pathways and Transition States

Computational modeling is instrumental in mapping out the intricate details of reaction mechanisms, including the identification of transition states and the calculation of activation energies.

The "halogen dance" is a fascinating rearrangement reaction where a halogen atom migrates from one position to another on an aromatic ring, typically under basic conditions. DFT studies have been instrumental in elucidating the mechanism of this reaction for various halogenated thiophenes. nih.govresearchgate.netwhiterose.ac.uk

For iodothiophenes, the halogen dance is believed to proceed through a series of steps involving deprotonation, lithium-halogen exchange, and rearrangement of the resulting organolithium intermediates. DFT calculations can model the potential energy surface of these reactions, identifying the structures of intermediates and transition states. nih.govwhiterose.ac.uk

A proposed general mechanism for the base-catalyzed halogen dance in dihalothiophenes involves the initial deprotonation of the thiophene (B33073) ring by a strong base, such as lithium diisopropylamide (LDA), to form a lithiated intermediate. This is followed by an intramolecular or intermolecular halogen-lithium exchange, leading to the migration of the halogen atom. The stability of the various possible lithiated intermediates plays a crucial role in determining the final product distribution. whiterose.ac.ukrsc.org

The study of the dissociation dynamics of molecular cations provides fundamental insights into their stability and fragmentation pathways upon ionization. These processes can be simulated using molecular dynamics simulations, often in conjunction with quantum chemical calculations.

Research on the photodissociation molecular dynamics of gas-phase 2,5-diiodothiophene (B186504) dications has been conducted using electron-multi-ion coincidence experiments and stochastic charge-hopping molecular mechanics models. rsc.org Following ionization, the molecular dication undergoes fragmentation. A major dissociation pathway observed for the 2,5-diiodothiophene dication is the three-body dissociation:

C₄H₂I₂S²⁺ → C₄H₂S⁺ + I⁺ + I rsc.org

The dynamics of this process, whether it occurs in a concerted or sequential manner, is dependent on the internal energy of the dication. rsc.org At lower internal energies, a sequential (secondary) dissociation is observed, where one C-I bond breaks first, followed by the second. As the internal energy increases, the process shifts towards a concerted mechanism, where both C-I bonds break simultaneously. The timescale for this secondary dissociation changes from picoseconds to femtoseconds with increasing internal energy. rsc.org

While these studies were performed on the 2,5-isomer, similar fragmentation dynamics could be anticipated for the 2,4-diiodothiophene cation. Simulations for the 2,4-diiodothiophene cation would involve generating the potential energy surface of the cation and then running classical trajectories to model the nuclear motion leading to dissociation. Such simulations could predict the branching ratios for different fragmentation channels and the kinetic energy release of the fragments, providing a detailed picture of the unimolecular decomposition of the 2,4-diiodothiophene cation.

Investigation of Catalytic Cycles in Metal-Mediated Transformations

While specific computational studies exclusively focused on the catalytic cycles of 2,4-diiodothiophene are not extensively documented in the literature, the well-established mechanisms of metal-catalyzed cross-coupling reactions involving dihaloarenes provide a robust framework for understanding its reactivity. Palladium-catalyzed reactions, such as Stille, Suzuki-Miyaura, and Sonogashira couplings, are fundamental for forming new carbon-carbon bonds. wikipedia.orgnih.gov The catalytic cycle for these transformations generally involves three key steps: oxidative addition, transmetalation, and reductive elimination. nih.gov

Oxidative Addition: This is often the rate-determining step in the catalytic cycle. mtak.hu It involves the insertion of a low-valent metal catalyst, typically Pd(0), into the carbon-iodine bond of 2,4-diiodothiophene. DFT studies on similar aryl halides have shown that the energy barrier for oxidative addition is influenced by the nature of the halogen and the electronic properties of the aryl group. mtak.hursc.orgscispace.com For 2,4-diiodothiophene, the presence of two iodine atoms offers two potential sites for oxidative addition. The regioselectivity of this initial step is crucial for controlling the final product in sequential cross-coupling reactions. Computational models can predict the relative activation energies for the oxidative addition at the C2 and C4 positions, which is influenced by the electronic environment and steric factors of the thiophene ring. Generally, the C-I bond at the α-position (C2) of a thiophene ring is more reactive towards oxidative addition than the β-position (C4).

Transmetalation: Following oxidative addition, the resulting organopalladium(II) complex undergoes transmetalation. In this step, an organic group from an organometallic reagent (e.g., organotin in Stille coupling, organoboron in Suzuki-Miyaura coupling) is transferred to the palladium center, displacing the halide. nih.govresearchgate.netresearchgate.net The mechanism and energetics of this step are highly dependent on the nature of the coupling partners, the ligands on the palladium catalyst, and the solvent. researchgate.netuva.es DFT calculations can be employed to model the transition states of the transmetalation step, providing insights into the role of additives and the coordination environment of the metal. For 2,4-diiodothiophene, after the first coupling reaction, the nature of the newly introduced substituent will electronically influence the subsequent transmetalation at the remaining C-I bond.

Reductive Elimination: The final step of the catalytic cycle is reductive elimination, where the two organic groups on the palladium center couple to form a new carbon-carbon bond, and the Pd(0) catalyst is regenerated. nih.gov This step is typically facile and exothermic. The geometry of the diorganopalladium(II) intermediate is critical for this step to occur efficiently.

The table below summarizes the key elementary steps in a generic palladium-catalyzed cross-coupling reaction involving 2,4-diiodothiophene and an organometallic reagent (R-M).

| Step | Description | Reactants | Products | Key Computational Insights |

|---|---|---|---|---|

| Oxidative Addition | Insertion of Pd(0) into a C-I bond of 2,4-diiodothiophene. | 2,4-diiodothiophene + Pd(0)Ln | (2-Iodo-4-thienyl)-Pd(II)(I)Ln or (4-Iodo-2-thienyl)-Pd(II)(I)Ln | Calculation of activation energy barriers to determine regioselectivity (C2 vs. C4). |

| Transmetalation | Transfer of an organic group (R) from an organometallic reagent to the Pd(II) center. | (Iodo-thienyl)-Pd(II)(I)Ln + R-M | (Iodo-thienyl)-Pd(II)(R)Ln + M-I | Modeling of transition states to understand the influence of ligands and solvents. |

| Reductive Elimination | Formation of the C-C bond and regeneration of the Pd(0) catalyst. | (Iodo-thienyl)-Pd(II)(R)Ln | 4-Iodo-2-R-thiophene or 2-Iodo-4-R-thiophene + Pd(0)Ln | Determination of the thermodynamics of the final product formation. |

Advanced Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems. These simulations can provide detailed information about the conformational dynamics, intermolecular interactions, and self-assembly processes of molecules like 2,4-diiodothiophene.

Understanding Intermolecular Interactions and Self-Assembly Tendencies

The intermolecular interactions in a system of 2,4-diiodothiophene molecules are expected to be governed by a combination of van der Waals forces, π-π stacking, and halogen bonding. The iodine substituents play a crucial role in directing the self-assembly through halogen bonding, a non-covalent interaction where a halogen atom acts as an electrophilic species and interacts with a nucleophilic site. researchgate.net

MD simulations can be used to model the aggregation of 2,4-diiodothiophene molecules in various environments (e.g., in solution or on a surface). By simulating the trajectories of a large number of molecules over time, it is possible to observe the formation of ordered structures, such as stacks or layers. The radial distribution function (RDF) can be calculated from the simulation data to quantify the probability of finding a neighboring molecule at a certain distance from a reference molecule, providing insights into the packing and organization of the molecules in the aggregated state. nih.gov

The table below outlines the primary intermolecular interactions expected to influence the self-assembly of 2,4-diiodothiophene and how MD simulations can be used to study them.

| Interaction Type | Description | Role in Self-Assembly | MD Simulation Analysis |

|---|---|---|---|

| π-π Stacking | Attractive, non-covalent interaction between the aromatic rings of thiophene. | Promotes the formation of columnar or layered structures. | Analysis of intermolecular distances and orientations between thiophene rings. |

| Halogen Bonding | Directional interaction between the iodine atoms of one molecule and a nucleophilic region (e.g., the sulfur atom or π-system) of another. | Provides specificity and directionality to the self-assembly process, leading to well-defined architectures. | Calculation of radial distribution functions and angular distributions between iodine and potential nucleophilic sites. |

| Van der Waals Forces | General attractive or repulsive forces between molecules. | Contribute to the overall cohesion of the molecular assembly. | Calculation of the total potential energy of the system and its components. |

2,4 Diiodothiophene As a Strategic Building Block for Advanced Functional Materials

Precursor Role in the Synthesis of Conjugated Polythiophenes and Oligothiophenes

2,4-Diiodothiophene serves as a monomer that can be used in various cross-coupling reactions, such as Suzuki, Stille, and Kumada coupling, to form carbon-carbon bonds and build larger conjugated systems like oligothiophenes and polythiophenes. The two carbon-iodine bonds provide reactive sites for polymerization. Unlike the more conventional 2,5-diiodothiophene (B186504), which typically leads to linear polymer chains, the 2,4-substitution pattern inherently introduces branching or non-linear linkages into the polymer backbone. This structural difference is critical as it significantly influences the resulting material's morphology and electronic properties.

The concept of regioregularity in polythiophenes, particularly head-to-tail (HT) coupling, is a critical factor for achieving high charge carrier mobility and well-ordered solid-state packing. cmu.edunih.gov This is most directly achieved through the polymerization of 2,5-dihalo-3-alkylthiophenes. nih.gov

The use of 2,4-diiodothiophene as a monomer does not lend itself to the formation of traditional HT regioregular structures. Polymerization through the 2- and 4-positions would result in a "zig-zag" or branched polymer chain, leading to what is known as a regioirregular structure. Such architectures typically exhibit a more twisted backbone due to steric hindrance, which disrupts π-conjugation and leads to a larger bandgap and lower conductivity compared to their regioregular counterparts. cmu.edu Scientific literature from the conducted searches does not provide established methods for achieving controlled, regioregular polymer architectures using 2,4-diiodothiophene as the primary monomer.

The optoelectronic properties of conjugated polymers, such as their absorption and emission spectra, energy levels (HOMO/LUMO), and bandgap, are intrinsically linked to their molecular structure. mdpi.comresearchgate.net In polythiophenes, these properties are tuned by factors like the degree of polymerization, the nature of side chains, and the regioregularity of the polymer backbone. mdpi.com

While it is a fundamental principle that the unique connectivity derived from 2,4-diiodothiophene would yield polymers with distinct optoelectronic characteristics compared to those from the 2,5-isomer, specific research data detailing these properties for polymers synthesized explicitly from 2,4-diiodothiophene is not available in the provided search results. The table below outlines the general relationship between structural features and optoelectronic properties in polythiophenes.

| Structural Feature | Impact on Optoelectronic Properties |

| Increased Conjugation Length | Red-shift in absorption, lower bandgap |

| Planar Backbone (e.g., HT coupling) | Enhanced π-stacking, higher charge mobility, narrower bandgap |

| Twisted Backbone (e.g., HH coupling) | Blue-shift in absorption, disrupted conjugation, wider bandgap |

| Electron-Donating Side Chains | Raises HOMO energy level |

| Electron-Withdrawing Side Chains | Lowers LUMO energy level |

This table represents general principles in polythiophene chemistry; specific data for 2,4-diiodothiophene derivatives is not available in the search results.

Integration into Organic Semiconductor Design

Thiophene-based oligomers and polymers are cornerstone materials for organic semiconductors due to their excellent charge transport properties and environmental stability. nih.gov They are widely used in the active layers of organic field-effect transistors (OFETs) and as the electron donor material in organic photovoltaics (OPVs). researchgate.netresearchgate.net

The performance of OFETs and OPVs is highly dependent on the molecular ordering and charge transport efficiency of the semiconductor layer. researchgate.netstanford.edu Materials that can self-assemble into well-ordered, crystalline domains generally exhibit higher charge carrier mobilities. As discussed, polymers derived from 2,5-dihalothiophenes are heavily favored for these applications because their regioregularity promotes the necessary planar structure for efficient π-stacking and charge transport. nih.gov

There is a lack of specific studies in the searched literature on the synthesis and device performance of OFETs or OPVs where the active layer is explicitly a polymer or oligomer derived from 2,4-diiodothiophene. A related compound, 2,5-dichloro-3,4-diiodothiophene, has been investigated as a volatile solid additive used during film processing to manipulate the molecular packing and morphology of the active layer in high-performance organic solar cells, rather than as a primary building block of the donor or acceptor material itself. nankai.edu.cnresearchgate.net

The donor-acceptor (D-A) design strategy is a powerful approach to creating low-bandgap materials for organic electronics. rsc.orgnih.gov By combining electron-rich (donor) units with electron-poor (acceptor) units, it is possible to induce intramolecular charge transfer, which lowers the HOMO-LUMO gap and red-shifts the material's absorption spectrum. nih.gov Thiophene (B33073) is a commonly used electron donor unit in such systems. rsc.org

2,4-Diiodothiophene could theoretically be used as a building block to introduce a thiophene donor moiety into a D-A structure. The two distinct reactive sites could allow for the sequential introduction of different molecular fragments. However, the search results did not yield specific examples or detailed research on the synthesis and properties of D-A molecules or polymers where 2,4-diiodothiophene was used as the specific precursor.

Applications in Supramolecular Chemistry and Crystal Engineering

Crystal engineering involves the rational design of molecular solids by controlling intermolecular interactions to achieve desired crystal structures and properties. core.ac.uk Halogenated organic molecules, particularly those containing iodine, are of significant interest in this field due to their ability to form strong, directional non-covalent interactions known as halogen bonds. acs.orgresearchgate.net

Diiodothiophenes, such as 2,5-diiodothiophene, have been studied as versatile halogen bond donors for building supramolecular assemblies. acs.org The iodine atoms can interact with halogen bond acceptors (like nitrogen or oxygen atoms) to direct the formation of specific architectures, such as 1D chains or 2D networks. acs.org While these principles are broadly applicable, the specific crystal structure and supramolecular chemistry of 2,4-diiodothiophene itself, or its co-crystals, are not described in the available search results. The asymmetric positioning of the iodine atoms in the 2,4-isomer would be expected to lead to different and potentially more complex supramolecular motifs compared to its symmetric 2,5-counterpart.

Utilization of Halogen Bonding Interactions for Directed Assembly

The iodine atoms in 2,4-diiodothiophene possess a region of positive electrostatic potential, known as a σ-hole, which can interact favorably with electron-rich atoms (Lewis bases) such as nitrogen, oxygen, or sulfur in other molecules. This directional and specific non-covalent interaction, termed halogen bonding, is a powerful tool for controlling the self-assembly of molecules into well-defined supramolecular structures.

Although specific studies on 2,4-diiodothiophene are scarce, the principles of halogen bonding established for other iodo-substituted heterocycles would apply. The strength and directionality of these bonds would be influenced by the electronic environment of the thiophene ring and the nature of the halogen bond acceptor. Research in this area would likely involve the co-crystallization of 2,4-diiodothiophene with various organic molecules containing suitable acceptor sites to explore the resulting supramolecular synthons and network topologies.

Formation of Co-crystals and Extended Networks

The formation of co-crystals represents a key strategy in materials science to tailor the physicochemical properties of solid materials. By combining 2,4-diiodothiophene with other molecular components (co-formers) through halogen bonding and other intermolecular forces, it is theoretically possible to create a wide array of new crystalline materials with unique optical, electronic, or mechanical properties.

The bifunctional nature of 2,4-diiodothiophene, with two potential halogen bonding sites, could enable the formation of one-dimensional chains, two-dimensional sheets, or even complex three-dimensional networks. The specific architecture would depend on the geometry of the co-former and the stoichiometry of the components. Detailed structural analysis using single-crystal X-ray diffraction would be essential to understand the packing motifs and the interplay of different non-covalent interactions in these extended networks. However, at present, there is a lack of published crystal structures and detailed studies specifically involving 2,4-diiodothiophene in co-crystal formation.

Versatility in Scaffold Construction for Novel Molecular Architectures

Beyond its role in supramolecular chemistry, 2,4-diiodothiophene can serve as a versatile scaffold in organic synthesis for the construction of more complex and novel molecular architectures. The carbon-iodine bonds are amenable to a variety of cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions allow for the selective introduction of new functional groups or the extension of the conjugated system at the 2 and 4 positions of the thiophene ring.

This synthetic versatility opens avenues for the creation of a diverse range of molecules with tailored electronic and photophysical properties. For instance, by coupling different aromatic or heteroaromatic units to the 2,4-diiodothiophene core, researchers could design and synthesize novel conjugated polymers, oligomers, or small molecules for applications in organic electronics, such as organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). The non-symmetric nature of the 2,4-substitution pattern could lead to materials with distinct properties compared to their 2,5-substituted counterparts. Despite this potential, detailed reports on the synthesis and characterization of such novel molecular architectures derived specifically from 2,4-diiodothiophene are not widely available.

Advanced Spectroscopic and Structural Characterization Methodologies Applied to 2,4 Diiodothiophene

Vibrational Spectroscopy for Molecular Structure and Dynamics

No specific studies detailing the vibrational modes of 2,4-diiodothiophene were found.

Inelastic Neutron Scattering (INS) for Low-Frequency Vibrational Modes

There is no available literature on the application of Inelastic Neutron Scattering to analyze the low-frequency vibrational modes of 2,4-diiodothiophene.

Raman and Infrared (IR) Spectroscopy for Chemical Bond Analysis

Dedicated Raman and Infrared spectroscopic analyses, including vibrational frequencies and assignments for 2,4-diiodothiophene, are not available in the searched literature. While the compound is mentioned as a reactant in the synthesis of certain polymers, the reported IR data pertains to the resulting polymer, not the monomer itself dtic.mil.

Computational Correlation for Spectral Assignment and Validation

Without experimental INS, Raman, or IR spectra, there are no computational studies available that provide a theoretical correlation and validation for the vibrational assignments of 2,4-diiodothiophene.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Regio- and Stereochemical Analysis

No published ¹H or ¹³C NMR spectra, including chemical shifts and coupling constants, for the isolated compound 2,4-diiodothiophene could be located.

Mass Spectrometry for Fragmentation Pathway Analysis

Detailed mass spectrometry data, including analyses of fragmentation pathways for 2,4-diiodothiophene, is not present in the available scientific literature.

Photoionization-Induced Dissociation Studies

There are no available studies on the photoionization-induced dissociation of 2,4-diiodothiophene.

Ion Momentum Correlation Analysis

Ion momentum correlation analysis is a powerful experimental technique used to investigate the complex dissociation dynamics of molecules following ionization. While specific studies applying this methodology directly to 2,4-diiodothiophene are not prevalent in the surveyed scientific literature, the principles and insights gained from its application to the closely related isomer, 2,5-diiodothiophene (B186504), provide a clear framework for the type of information such an analysis would yield.

This technique is typically employed in conjunction with multi-ion coincidence experiments, often utilizing synchrotron radiation to induce core-level photoionization. When a molecule like diiodothiophene is struck by a high-energy photon, it can lead to the ejection of an inner-shell electron, followed by an Auger decay process that results in a doubly charged ion (dication). This dication is often unstable and rapidly dissociates into multiple charged and neutral fragments.

By measuring the momentum vectors of the resulting fragment ions in coincidence, researchers can reconstruct the dissociation geometry and infer the timescales of the bond-breaking events. The correlations in the momenta of the detected ions reveal the mechanism of the molecular explosion.

In a study on the 2,5-diiodothiophene isomer, researchers investigated the three-body dissociation pathway of its dication (C₄H₂I₂S²⁺) into C₄H₂S⁺, I⁺, and a neutral I atom. rsc.org The analysis focused on how the process changes based on the internal energy available to the dication. rsc.org By examining the momentum correlations between the ion pairs, it was possible to distinguish between different dissociation mechanisms:

Concerted Dissociation: Where all bonds break simultaneously.

Sequential (or Secondary) Dissociation: Where one bond breaks, followed by the cleavage of a second bond after a measurable time delay.

The analysis revealed that the dissociation process evolves from a sequential regime at lower internal energies to a more concerted process as the available energy increases. rsc.org Specifically, the time delay for the secondary dissociation (the separation of the second iodine species) was found to change from approximately 1.5 picoseconds (ps) down to 129 femtoseconds (fs) as the internal energy increased. rsc.org

An application of ion momentum correlation analysis to 2,4-diiodothiophene would similarly probe its dicationic dissociation pathways. It would allow for a detailed understanding of how the different substitution pattern of the iodine atoms influences the molecule's fragmentation dynamics, stability of intermediates, and the timescales of bond cleavage compared to its 2,5-isomer.

X-ray Diffraction Techniques for Solid-State Structural Elucidation

X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides invaluable information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding a compound's physical and chemical properties.

As of the latest literature surveys, a single-crystal X-ray diffraction structure for 2,4-diiodothiophene has not been reported in publicly accessible crystallographic databases. However, the methodology remains the gold standard for such a determination, and data from analogous thiophene-based structures can illustrate the expected results.

The process involves irradiating a single crystal of the compound with a monochromatic X-ray beam. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, creating a unique diffraction pattern of spots with varying intensities. By analyzing the positions and intensities of these spots, a three-dimensional electron density map of the unit cell can be calculated. From this map, the precise coordinates of each atom are determined.

A structural elucidation of 2,4-diiodothiophene via single-crystal XRD would provide key structural parameters, including:

The C–I, C–S, and C–C bond lengths.

The internal bond angles of the thiophene (B33073) ring.

The planarity of the thiophene ring.

Intermolecular interactions in the solid state, such as halogen bonding (I···S or I···I interactions) or π–π stacking between thiophene rings.

This data is crucial for computational chemistry, materials science, and rational drug design, as it provides an accurate, experimentally determined model of the molecule's ground-state geometry. For comparison, were 2,4-diiodothiophene to be analyzed, its crystallographic data would be presented in a standardized format, as shown in the hypothetical table below.

Interactive Data Table: Hypothetical Crystallographic Data for 2,4-Diiodothiophene

This table is for illustrative purposes to show the type of data obtained from an XRD experiment and does not represent real experimental data for 2,4-diiodothiophene.

| Parameter | Hypothetical Value |

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| a (Å) | e.g., 8.5 |

| b (Å) | e.g., 6.2 |

| c (Å) | e.g., 14.1 |

| α (°) | 90 |

| β (°) | e.g., 105.4 |

| γ (°) | 90 |

| Volume (ų) | e.g., 710.2 |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | e.g., 2.58 |

Future Research Directions and Emerging Paradigms for 2,4 Diiodothiophene

Development of Greener and More Sustainable Synthetic Protocols

The pursuit of environmentally benign chemical processes is a cornerstone of modern chemistry. Future research on 2,4-diiodothiophene will prioritize the development of greener and more sustainable synthetic protocols, moving away from harsh reagents and energy-intensive conditions. Key areas of focus will include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste.

Safer Solvents: Replacing hazardous organic solvents with greener alternatives such as water, ionic liquids, or supercritical fluids.

Catalytic Methods: Employing catalytic rather than stoichiometric reagents to reduce waste and improve reaction efficiency. This includes the exploration of reusable heterogeneous catalysts.

Recent trends in the synthesis of thiophene (B33073) derivatives have highlighted the use of multicomponent reactions and metal-catalyzed C-H activation as promising green strategies. The application of these principles to the synthesis of 2,4-diiodothiophene will be a critical step towards its sustainable production.

Exploration of Novel Catalytic Systems for Selective Functionalization

The two iodine atoms on the 2,4-diiodothiophene ring offer two distinct sites for chemical modification. A significant challenge and a major area of future research lie in the development of novel catalytic systems that can selectively functionalize one iodine atom over the other. This regioselectivity is crucial for the synthesis of unsymmetrically substituted thiophenes, which are valuable precursors for a wide range of functional materials.

Future investigations will likely focus on:

Ligand-Controlled Catalysis: Designing sophisticated ligands for transition metal catalysts (e.g., palladium, nickel, copper) that can sterically or electronically differentiate between the C-I bonds at the 2- and 4-positions.

Directed C-H Activation: Exploring catalytic systems that can directly functionalize the C-H bonds of the thiophene ring, offering an alternative and potentially more atom-economical route to functionalized derivatives.

Dual-Catalytic Systems: Investigating the use of two distinct catalysts that can work in concert to achieve selective and sequential functionalization of the diiodothiophene core.

The development of such catalytic systems will enable the precise and efficient synthesis of a vast library of 2,4-disubstituted thiophene derivatives with tailored electronic and optical properties.

Advanced Mechanistic Studies using Ultrafast Spectroscopy and Time-Resolved Techniques

A deep understanding of the reaction mechanisms and excited-state dynamics of 2,4-diiodothiophene is essential for its rational application in areas such as organic electronics and photochemistry. Future research will employ advanced spectroscopic techniques to probe these processes on their natural timescales.

Key techniques and their potential applications include:

Femtosecond Transient Absorption Spectroscopy: This technique can be used to directly observe the formation and decay of transient species, such as excited states and reaction intermediates, on the femtosecond (10-15 s) timescale. Studies on similar iodinated thiophenes have revealed complex photodissociation dynamics, and applying this technique to 2,4-diiodothiophene will provide crucial insights into its photostability and photoinduced processes.

Time-Resolved Infrared Spectroscopy: This method allows for the monitoring of changes in vibrational frequencies during a chemical reaction, providing detailed structural information about transient species.

Computational Chemistry: High-level quantum chemical calculations will be instrumental in complementing experimental studies by providing detailed information on potential energy surfaces, transition states, and excited-state properties.

These advanced mechanistic studies will provide a fundamental understanding of the structure-property relationships in 2,4-diiodothiophene and guide the design of new materials with optimized performance.

Rational Design of 2,4-Diiodothiophene-based Scaffolds for Multifunctional Materials

The unique electronic and structural features of the 2,4-diiodothiophene core make it an attractive building block for the rational design of multifunctional materials. The ability to introduce different functional groups at the 2- and 4-positions allows for the fine-tuning of properties such as charge transport, light absorption and emission, and self-assembly behavior.

Future research in this area will focus on incorporating 2,4-diiodothiophene into various material architectures, including:

Conjugated Polymers and Oligomers: For applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). The non-symmetric nature of the 2,4-disubstituted unit can lead to unique packing motifs and electronic properties compared to its 2,5-disubstituted counterpart.

Small Molecules for Organic Electronics: Designing and synthesizing novel small molecules for applications such as thermally activated delayed fluorescence (TADF) emitters and non-fullerene acceptors in organic solar cells.

Supramolecular Assemblies: Utilizing the iodine atoms as halogen bond donors to direct the self-assembly of complex supramolecular structures with interesting photophysical or electronic properties.

The systematic investigation of structure-property relationships in these materials will be crucial for unlocking their full potential in next-generation electronic and photonic devices.

Integration of Machine Learning and AI in Synthetic Route Prediction and Material Design

The fields of machine learning (ML) and artificial intelligence (AI) are poised to revolutionize chemical synthesis and materials discovery. The integration of these powerful tools into the research of 2,4-diiodothiophene will accelerate progress in several key areas:

Synthetic Route Prediction: AI-powered retrosynthesis tools can analyze vast databases of chemical reactions to propose novel and efficient synthetic routes to 2,4-diiodothiophene and its derivatives. This can significantly reduce the time and resources required for synthetic planning.

Prediction of Material Properties: ML models can be trained to predict the electronic and optical properties of new 2,4-diiodothiophene-based materials based on their chemical structure. This will enable the rapid screening of large virtual libraries of compounds to identify promising candidates for specific applications.

Inverse Design: Advanced AI algorithms can be used for the "inverse design" of materials, where the desired properties are specified first, and the AI then proposes the chemical structures that are most likely to exhibit those properties.

By combining the predictive power of AI with the creativity and expertise of chemists, the discovery and development of new 2,4-diiodothiophene-based materials can be significantly accelerated, leading to faster innovation in a wide range of technological fields.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,4-diiodothiophene, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis of 2,4-diiodothiophene typically involves halogenation of thiophene derivatives. A common approach is direct iodination using iodine monochloride (ICl) in acetic acid under controlled temperatures (0–5°C) to minimize side reactions. Yield optimization requires precise stoichiometric ratios (e.g., 2:1 ICl-to-thiophene) and inert atmospheres to prevent oxidation. Purification via column chromatography (hexane/ethyl acetate) or recrystallization (ethanol) is critical to isolate high-purity crystals (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing 2,4-diiodothiophene, and how should data be interpreted?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming regioselectivity, with iodine’s heavy atom effect causing distinct deshielding in aromatic protons. Infrared (IR) spectroscopy identifies C-I stretches (~500 cm⁻¹). Mass spectrometry (EI-MS) confirms molecular ion peaks (m/z 362 for C₄H₂I₂S). X-ray crystallography provides definitive structural validation, resolving iodine-thiophene bond angles and crystal packing .

Q. What safety protocols are critical when handling 2,4-diiodothiophene in the lab?

- Methodological Answer : Due to iodine’s volatility and toxicity, use fume hoods for synthesis and handling. Personal protective equipment (gloves, goggles) is mandatory. Storage in amber glass under nitrogen prevents photodegradation. Waste disposal must follow halogenated organic compound guidelines, using activated carbon filtration for liquid residues .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties of 2,4-diiodothiophene for optoelectronic applications?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) model frontier molecular orbitals (HOMO-LUMO gaps) to predict charge transport behavior. Solvent effects (PCM models) and iodine’s spin-orbit coupling must be incorporated to simulate UV-Vis absorption spectra. Validation against experimental data (e.g., cyclic voltammetry) ensures accuracy .

Q. What strategies mitigate iodine loss during high-temperature reactions involving 2,4-diiodothiophene?

- Methodological Answer : Stabilizing iodine substituents requires inert reaction conditions (argon atmosphere) and low-temperature catalysts (e.g., Pd(PPh₃)₄ for cross-coupling). Using iodine scavengers like copper(I) iodide minimizes decomposition. Real-time monitoring via in-situ IR or Raman spectroscopy detects early-stage iodine dissociation .

Q. How do steric and electronic effects of iodine substituents influence 2,4-diiodothiophene’s reactivity in cross-coupling reactions?

- Methodological Answer : Iodine’s electron-withdrawing nature activates the thiophene ring for electrophilic substitution but introduces steric hindrance. Sonogashira coupling with alkynes requires bulky ligands (e.g., P(t-Bu)₃) to prevent catalyst deactivation. Comparative studies with mono-iodinated analogs reveal regioselectivity trends .

Q. What experimental and theoretical approaches resolve contradictions in reported spectroscopic data for 2,4-diiodothiophene?

- Methodological Answer : Discrepancies in NMR shifts may arise from solvent polarity or crystallographic polymorphism. Reproduce experiments under standardized conditions (deuterated solvents, calibrated instruments). Pair with computational NMR predictions (GIAO method) to correlate observed shifts with conformational isomers .

Guidance for Further Research

- Literature Gaps : Few studies explore 2,4-diiodothiophene’s photophysical behavior in thin-film architectures.

- Ethical Considerations : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when designing studies .

- Data Reproducibility : Archive raw spectral data and crystallographic .cif files in public repositories (e.g., Cambridge Structural Database) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products